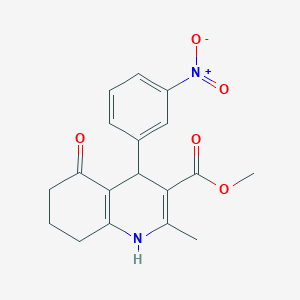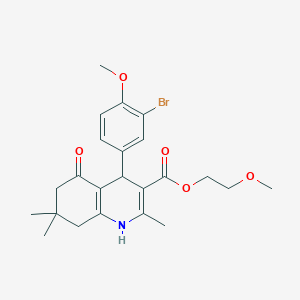![molecular formula C18H19NOS B5117458 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as NATD, is a novel spirocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. It has a unique chemical structure that makes it a promising candidate for drug development, as well as for other scientific research purposes.
作用機序
The mechanism of action of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways that are involved in inflammation and disease. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
実験室実験の利点と制限
One of the advantages of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Its synthesis method is relatively straightforward, and it has been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, including:
1. Further studies on its mechanism of action, which could help to identify new targets for drug development.
2. Studies on its pharmacokinetics and pharmacodynamics, which could help to optimize its dosing and efficacy.
3. Studies on its potential applications in different disease models, such as cancer, neurodegenerative diseases, and autoimmune diseases.
4. Studies on its interactions with other drugs and compounds, which could help to identify potential drug-drug interactions and improve its safety profile.
5. Development of new synthetic methods for 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one, which could help to improve its yield and purity.
In conclusion, 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one is a novel spirocyclic compound that has shown promise in various scientific research applications. Its unique chemical structure and potential applications in drug development, biochemistry, and pharmacology make it an interesting topic for further research.
合成法
The synthesis of 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one involves a multi-step process that starts with the reaction of 2-naphthol with 1,2-epoxyoctane to form a naphthalene derivative. This is followed by the reaction of the naphthalene derivative with thioacetic acid to form the thioester intermediate. Finally, the thioester intermediate is reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO) to form 4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one.
科学的研究の応用
4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promise in various scientific research applications, including drug development, biochemistry, and pharmacology. It has been found to have potential as an anti-inflammatory agent, as well as an inhibitor of certain enzymes that are implicated in various diseases.
特性
IUPAC Name |
4-naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-17-13-21-18(10-4-1-5-11-18)19(17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFVHPAYEFZLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)



![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)
![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)